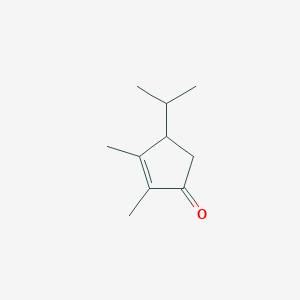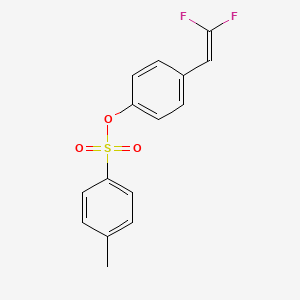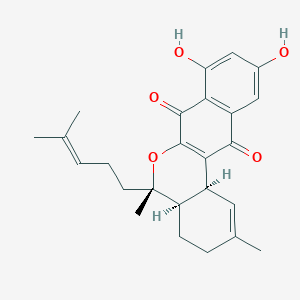
Debromomarinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Debromomarinone is a chemical compound isolated from marine actinomycetes. It is a sesquiterpenoid naphthoquinone, which is a class of compounds known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of debromomarinone begins with 1,3,6,8-tetrahydroxynaphthalene, which undergoes a series of transformations including geranylation, oxidative dearomatization, and cyclization. The key steps involve the use of vanadium-dependent chloroperoxidase enzymes and mildly basic conditions to induce cyclization and reductive halogenation .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of marine actinomycetes, followed by extraction and purification processes. The culture broth is extracted with ethyl acetate, and the extract is concentrated under vacuum. The compound is then purified using flash chromatography and preparative thin-layer chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Debromomarinone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reductive halogenation to form hydroxynaphthoquinone.
Substitution: Chlorination at specific positions on the naphthoquinone ring.
Common Reagents and Conditions:
Oxidation: Vanadium-dependent chloroperoxidase enzymes.
Reduction: Mildly basic conditions.
Substitution: Chlorine or bromine sources.
Major Products:
Oxidation: Formation of enone intermediates.
Reduction: Hydroxynaphthoquinone.
Substitution: Chlorinated or brominated derivatives.
Wissenschaftliche Forschungsanwendungen
Debromomarinone has several scientific research applications, including:
Chemistry: Used as a model compound to study biosynthetic pathways and enzyme mechanisms.
Biology: Investigated for its antibacterial properties against Gram-positive bacteria.
Medicine: Potential use as an antibiotic due to its bioactive properties.
Industry: Explored for its potential in developing new antimicrobial agents
Wirkmechanismus
The mechanism of action of debromomarinone involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, making it effective against Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Marinone: A brominated analog of debromomarinone with similar antibacterial properties.
Naphterpin: Another naphthoquinone derivative with a different substitution pattern.
Napyradiomycin: A related meroterpenoid with distinct biological activities
Uniqueness of this compound: this compound is unique due to its specific biosynthetic pathway involving vanadium-dependent chloroperoxidase enzymes and its potent antibacterial activity against Gram-positive bacteria. Its structure and bioactivity make it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
146488-64-4 |
|---|---|
Molekularformel |
C25H28O5 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(4aR,5S,12bS)-8,10-dihydroxy-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione |
InChI |
InChI=1S/C25H28O5/c1-13(2)6-5-9-25(4)18-8-7-14(3)10-16(18)21-22(28)17-11-15(26)12-19(27)20(17)23(29)24(21)30-25/h6,10-12,16,18,26-27H,5,7-9H2,1-4H3/t16-,18+,25-/m0/s1 |
InChI-Schlüssel |
DPALYVVGGATILJ-UVNWJPITSA-N |
Isomerische SMILES |
CC1=C[C@H]2[C@@H](CC1)[C@](OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C |
Kanonische SMILES |
CC1=CC2C(CC1)C(OC3=C2C(=O)C4=C(C3=O)C(=CC(=C4)O)O)(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
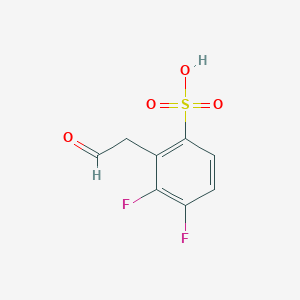
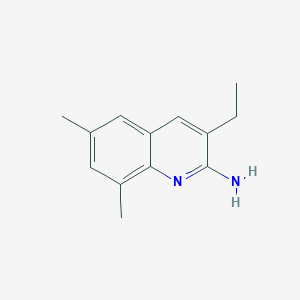
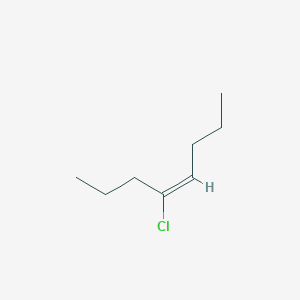
![1-[4-(4-Chlorobutyl)benzoyl]piperidine](/img/structure/B14140211.png)
![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)
